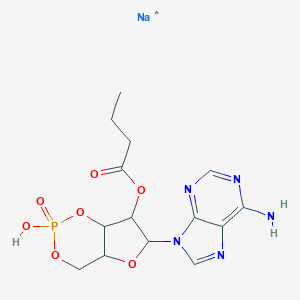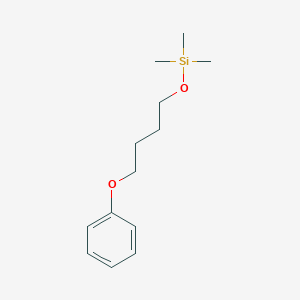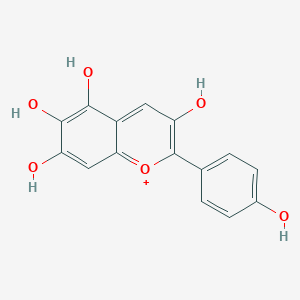
Aurantinidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Aurantinidin is a naturally occurring anthocyanidin, first discovered in the petals of the plant Impatiens aurantiaca. It is known for its distinctive orange-brown pigment in alcoholic solutions . The compound has a unique 3,4’,5,6,7-pentahydroxyflavylium structure, which sets it apart from other common anthocyanidins due to the presence of a triol system in ring A .
準備方法
Synthetic Routes and Reaction Conditions: Aurantinidin can be synthesized through various chemical routes. One common method involves the oxidative coupling of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and an oxidizing agent to facilitate the formation of the flavylium cation structure .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the petals of Impatiens aurantiaca. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .
化学反応の分析
Types of Reactions: Aurantinidin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoidal structures.
Reduction: Reduction reactions can convert this compound to its leuco form.
Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products: The major products formed from these reactions include quinonoidal derivatives, leuco forms, and substituted this compound derivatives .
科学的研究の応用
Aurantinidin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the properties of anthocyanidins and their derivatives.
Biology: Investigated for its antioxidant properties and potential health benefits.
Medicine: Explored for its potential role in preventing or treating diseases related to oxidative stress.
Industry: Utilized as a natural dye in food and textile industries.
作用機序
Aurantinidin exerts its effects primarily through its antioxidant activity. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species and other free radicals. The pathways involved in its antioxidant action include the stabilization of free radicals and the prevention of lipid peroxidation .
類似化合物との比較
- Cyanidin
- Peonidin
- Delphinidin
- Pelargonidin
Comparison: Aurantinidin is unique among anthocyanidins due to its 3,4’,5,6,7-pentahydroxyflavylium structure, which includes a triol system in ring A. This structural feature gives it distinct chemical properties and reactivity compared to other anthocyanidins like cyanidin, peonidin, delphinidin, and pelargonidin .
特性
CAS番号 |
25041-66-1 |
|---|---|
分子式 |
C15H11ClO6 |
分子量 |
322.69 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride |
InChI |
InChI=1S/C15H10O6.ClH/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19;/h1-6H,(H4-,16,17,18,19,20);1H |
InChIキー |
ISJQFQSYBIWCHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O.[Cl-] |
同義語 |
3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium Chloride; 3,4’,5,6,7-Pentahydroxy-flavylium Chloride; 6-Hydroxypelargonidin; 6-Hydroxypelargonidin Chloride; Aurantinidin; Aurantinidol Chloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



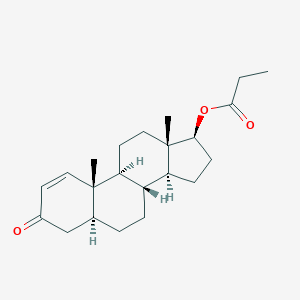





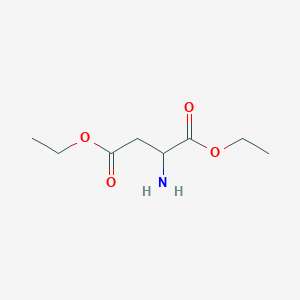



![1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B104921.png)
